Oxythiamine hexyl disulfide

Description

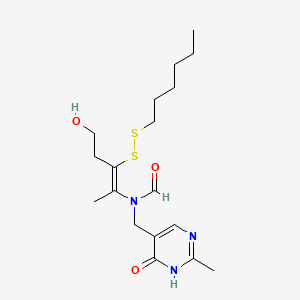

Structure

3D Structure

Properties

CAS No. |

84714-58-9 |

|---|---|

Molecular Formula |

C18H29N3O3S2 |

Molecular Weight |

399.6 g/mol |

IUPAC Name |

N-[(Z)-3-(hexyldisulfanyl)-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |

InChI |

InChI=1S/C18H29N3O3S2/c1-4-5-6-7-10-25-26-17(8-9-22)14(2)21(13-23)12-16-11-19-15(3)20-18(16)24/h11,13,22H,4-10,12H2,1-3H3,(H,19,20,24)/b17-14- |

InChI Key |

AKEQOFQWMMESDW-VKAVYKQESA-N |

SMILES |

CCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO |

Isomeric SMILES |

CCCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO |

Canonical SMILES |

CCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO |

Synonyms |

oxythiamine hexyl disulfide oxythiaminehexyldisulfide |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies for Oxythiamine Hexyl Disulfide

Methodologies for Thiamine (B1217682) Antimetabolite Synthesis

The synthesis of thiamine antimetabolites like oxythiamine (B85929) hexyl disulfide involves a multi-stage process that combines classical organic chemistry techniques with modern principles of drug design. The initial step is the synthesis of the core oxythiamine molecule, followed by the strategic attachment of the hexyl disulfide group.

Classical Synthetic Approaches for Oxythiamine

Oxythiamine, which differs from thiamine by the replacement of an amino group with a hydroxyl group on the pyrimidine (B1678525) ring, has been synthesized through several established methods. researchgate.netwikipedia.org These approaches laid the groundwork for creating a variety of oxythiamine derivatives.

Two primary routes for preparing oxythiamine from thiamine were developed in the mid-20th century:

Deamination with Nitrous Acid : Soodak and Cerecedo reported a method that converts thiamine into oxythiamine in yields of 50-70% through deamination using nitrous acid. nih.gov

Acid Hydrolysis : A more efficient method, developed by Rydon, involves the simple refluxing of thiamine with 5N hydrochloric acid for six hours. This process achieves a higher yield of approximately 80% and produces oxythiamine that is substantially free from the starting thiamine. researchgate.netnih.gov

An earlier, more complex synthetic route was pioneered by Bergel and Todd. This method involved the condensation of 4-hydroxy-5-thioformamidomethyl-2-methylpyrimidine with 3-bromo-4-oxopentyl acetate, but it was considered laborious and resulted in moderate yields. researchgate.net

Table 1: Comparison of Classical Oxythiamine Synthesis Methods

| Method | Precursor | Key Reagents | Reported Yield | Reference |

| Deamination | Thiamine | Nitrous Acid | 50-70% | nih.gov |

| Acid Hydrolysis | Thiamine | 5N Hydrochloric Acid | ~80% | researchgate.netnih.gov |

| Condensation | Pyrimidine & Acetate Derivatives | - | Moderate | researchgate.net |

Principles of Unsymmetrical Disulfide Synthesis Relevant to Oxythiamine Hexyl Disulfide

The creation of the this compound bond is an example of unsymmetrical disulfide synthesis, a challenging but crucial process in medicinal chemistry. researchgate.net Disulfide bonds are valuable as linkers in drug design because they can be selectively cleaved within the reductive environment of a cell, releasing the active drug. d-nb.info The synthesis must selectively couple the oxythiamine moiety to a hexylthiol moiety, avoiding the formation of symmetrical homodimers (oxythiamine-S-S-oxythiamine or hexyl-S-S-hexyl).

Several strategies are employed for synthesizing unsymmetrical disulfides: rsc.org

Thiol-Disulfide Exchange : This common method involves the reaction of a thiol (R-SH) with a symmetrical disulfide (R'-S-S-R'). In the context of the target molecule, a thiol derivative of oxythiamine could be reacted with dihexyl disulfide, or hexylthiol could be reacted with a symmetrical dioxythiamine disulfide. Catalysts like PdCl₂/DMSO can be used to facilitate this exchange. acs.org

Use of Activating Agents : A thiol can be activated by reacting it with a reagent to form a reactive intermediate. For instance, reacting a thiol with 1-chlorobenzotriazole (B28376) (BtCl) forms an RSBt intermediate, which can then react with a second, different thiol to form the desired unsymmetrical disulfide. organic-chemistry.org Another approach involves activating a disulfide reagent with bromine to form a sulfenyl bromide intermediate, which then reacts cleanly with a thiol. organic-chemistry.org

Oxidative Cross-Coupling : This approach involves the simultaneous oxidation of two different thiols. The challenge lies in controlling the reaction to favor the unsymmetrical product over the two possible symmetrical byproducts. The reactivity differences between the two thiols, often due to steric hindrance, can be exploited to improve selectivity. rsc.org

Table 2: Key Principles for Unsymmetrical Disulfide Synthesis

| Principle | Description | Key Features | Reference |

| Thiol-Disulfide Exchange | A thiol (R-SH) reacts with a symmetrical disulfide (R'-S-S-R') to form an unsymmetrical disulfide (R-S-S-R'). | Often requires catalysis; equilibrium must favor the desired product. | acs.org |

| Thiol Activation | One thiol is converted into a more reactive intermediate (e.g., sulfenyl halide, sulfenamide) before reacting with the second thiol. | Can be highly selective and high-yielding under mild conditions. | organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org |

| Oxidative Cross-Coupling | Two different thiols are oxidized in the same pot to form the disulfide bond directly. | Selectivity can be challenging and often depends on the steric and electronic differences between the thiols. | rsc.org |

Design and Derivatization of Oxythiamine Analogues

The modification of thiamine and its antagonists is a deliberate strategy to create compounds with enhanced or specific biological activities. These modifications aim to exploit the biochemical machinery of cells for therapeutic purposes.

Rationale for Thiamine Structure Modification

Thiamine, in its active form thiamine diphosphate (B83284) (ThDP), is an indispensable coenzyme for several key enzymes involved in carbohydrate and energy metabolism. portlandpress.comnih.gov These enzymes, including transketolase (TKT), the pyruvate (B1213749) dehydrogenase complex (PDHC), and the 2-oxoglutarate dehydrogenase complex (OGDHC), are fundamental to cellular function. wikipedia.org

The primary rationale for creating thiamine analogues like oxythiamine is to develop antagonists that can inhibit these vital enzymes. nih.gov The strategy relies on the following steps:

The analogue (e.g., oxythiamine) enters the cell, often using the same transport mechanisms as thiamine. nih.gov

Inside the cell, the analogue is phosphorylated by the enzyme thiamine pyrophosphokinase, creating an "anti-coenzyme" such as oxythiamine diphosphate (OTDP). wikipedia.orgnih.gov

This anti-coenzyme (OTDP) competes with the natural coenzyme (ThDP) for the binding site on ThDP-dependent enzymes. portlandpress.com

While the anti-coenzyme can bind to the enzyme, it is catalytically inactive. For instance, the hydroxyl group in oxythiamine prevents it from forming the reactive ylide intermediate necessary for catalysis. wikipedia.org This binding effectively blocks the enzyme's function.

This inhibition of central metabolic pathways is of significant interest for therapeutic applications, particularly in oncology, as many cancer cells exhibit high metabolic rates and are heavily reliant on the very pathways that these antagonists can block. nih.govnih.gov

Table 3: Key Thiamine-Dependent Enzymes Targeted by Oxythiamine

| Enzyme | Metabolic Pathway | Function | Consequence of Inhibition |

| Transketolase (TKT) | Pentose (B10789219) Phosphate (B84403) Pathway | Produces ribose-5-phosphate (B1218738) for nucleotide synthesis and NADPH for antioxidant defense. | Impaired DNA/RNA synthesis and reduced antioxidant capacity. wikipedia.org |

| Pyruvate Dehydrogenase Complex (PDHC) | Glycolysis/Citric Acid Cycle Link | Converts pyruvate to acetyl-CoA, a key entry point into the citric acid cycle. | Reduced ATP production and metabolic disruption. wikipedia.org |

| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Citric Acid Cycle | A key regulatory step in the citric acid cycle for cellular energy production. | Disruption of the citric acid cycle and cellular energy metabolism. portlandpress.com |

Specificity of the Hexyl Disulfide Moiety in Oxythiamine Derivatives

The addition of a hexyl disulfide moiety to the oxythiamine structure is a specific chemical modification designed to enhance its properties as a potential drug candidate. This modification serves a dual purpose related to drug delivery and cellular uptake.

First, the disulfide bond acts as a bioreducible linker. Disulfide bonds are relatively stable in the bloodstream but are readily cleaved inside cells by reducing agents like glutathione (B108866), which is present in high concentrations in the intracellular environment. d-nb.info This property allows for the design of prodrugs that remain intact and potentially less active outside the cell, but then release the active pharmacological agent (an oxythiamine derivative) once inside the target cell. This targeted release can increase efficacy and reduce off-target effects. Thiamine disulfide derivatives have been shown to participate in and modulate cellular thiol redox regulation. nih.gov

Second, the hexyl group is a lipophilic (fat-soluble) six-carbon alkyl chain. Attaching such a group to a molecule generally increases its lipophilicity. This is a common strategy in medicinal chemistry to improve a drug's ability to pass through the lipid bilayers of cell membranes, thereby enhancing its bioavailability and cellular uptake. Synthetic thiamine disulfide derivatives like fursultiamine (B1674287) and sulbutiamine (B1681778) were developed specifically to have higher bioavailability than thiamine itself. researchgate.net The hexyl group in this compound is therefore intended to facilitate the transport of the entire molecule into the cell, where the disulfide bond can then be cleaved to release the active oxythiamine core.

Biochemical Mechanisms of Action of Oxythiamine Hexyl Disulfide

Role as a Thiamine (B1217682) Antagonist and Antimetabolite

Oxythiamine (B85929) is recognized as a chemical analog and antagonist of thiamine (Vitamin B1). chemsrc.comwikipedia.org Its structure closely mimics that of thiamine, with a key difference in the pyrimidine (B1678525) ring where an amino group is substituted by a keto group. wikipedia.org This structural similarity allows it to interfere with thiamine's metabolic pathways.

Competition with Thiamine and Thiamine Diphosphate (B83284) (ThDP)

Oxythiamine competes with thiamine for uptake into cells and for enzymatic conversion. acs.orgnih.gov Inside the cell, both thiamine and oxythiamine are substrates for the enzyme thiamine pyrophosphokinase, which converts them into their active diphosphate forms: thiamine diphosphate (ThDP) and oxythiamine pyrophosphate (OxThDP), respectively. wikipedia.orgnih.gov

OxThDP then acts as a competitive inhibitor, vying with the natural coenzyme ThDP for binding sites on ThDP-dependent enzymes. wikipedia.orgportlandpress.com This competition is a central aspect of its antimetabolite function. While OxThDP can bind to these enzymes, often with high affinity, it is catalytically inactive. wikipedia.org The substitution of the amino group with a keto group in the pyrimidine ring of oxythiamine alters the electronic properties of the molecule, rendering OxThDP incapable of stabilizing the reactive intermediates necessary for the enzymatic reactions to proceed. wikipedia.org

Cellular Uptake and Conversion to Oxythiamine Pyrophosphate (OxThDP) in Experimental Models

In various experimental models, including mammalian cells and microorganisms, oxythiamine is taken up by cells and enzymatically phosphorylated to its active form, OxThDP. wikipedia.orgmdpi.com This conversion is crucial for its inhibitory effects, as OxThDP is the actual molecule that blocks the function of thiamine-dependent enzymes. wikipedia.org Studies have shown that the cytotoxic and antiproliferative effects of oxythiamine are directly attributable to its conversion to OxThDP. wikipedia.org For instance, in cancer cell lines, the administration of oxythiamine leads to the intracellular accumulation of OxThDP, which then exerts its inhibitory action on metabolic pathways. core.ac.uk

Inhibition of Thiamine-Dependent Enzymes

The primary mechanism of action of oxythiamine, and by extension its derivatives, is the inhibition of enzymes that require ThDP as a cofactor. chemsrc.comwikipedia.org These enzymes are critical for central metabolic pathways.

Transketolase (TKT) and Transketolase-like Protein 1 (TKTL1) Inhibition Kinetics

Transketolase (TKT) and its isoform, Transketolase-like protein 1 (TKTL1), are key enzymes in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). wikipedia.orgnih.gov This pathway is vital for the synthesis of ribose-5-phosphate (B1218738), a precursor for nucleotides, and NADPH, a crucial reducing agent. wikipedia.org

OxThDP acts as a potent competitive inhibitor of both TKT and TKTL1. wikipedia.orgportlandpress.com Kinetic studies have demonstrated that OxThDP can have a higher affinity for the enzyme's active site than the natural coenzyme, ThDP. For example, the inhibition constant (Ki) of OxThDP for pyruvate (B1213749) dehydrogenase complex, another ThDP-dependent enzyme, has been shown to be lower than the Michaelis constant (Km) for ThDP, indicating a stronger binding affinity. portlandpress.comtandfonline.com Specifically for transketolase, the I50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for OxThDP has been reported to be in the micromolar range in various cell lines. portlandpress.com For instance, in rat liver, TKT was inhibited by 50% at OxThDP concentrations of 0.02–0.2 μM. portlandpress.com

The inhibition of TKT and TKTL1 by OxThDP has significant metabolic consequences, including the suppression of nucleic acid synthesis and an impaired ability to counteract oxidative stress, which can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells. wikipedia.orgmedchemexpress.comnih.gov

Table 1: Comparative Kinetic Data for ThDP and OxThDP

| Enzyme | Organism/Tissue | Ligand | Kinetic Parameter | Value (μM) |

|---|---|---|---|---|

| Pyruvate Dehydrogenase Complex | Bovine Adrenals | ThDP | Km | 0.11 |

| Pyruvate Dehydrogenase Complex | Bovine Adrenals | OxThDP | Ki | 0.07 |

| Pyruvate Dehydrogenase Complex | Bovine Heart | ThDP | Km | 0.07 |

| Pyruvate Dehydrogenase Complex | Bovine Heart | OxThDP | Ki | 0.04 |

| Pyruvate Dehydrogenase Complex | European Bison Heart | ThDP | Km | 0.6 |

| Pyruvate Dehydrogenase Complex | European Bison Heart | OxThDP | Ki | 0.23 |

| Pyruvate Dehydrogenase Complex | HeLa Cells | ThDP | Km | 0.06 |

| Pyruvate Dehydrogenase Complex | HeLa Cells | OxThDP | Ki | 0.025 |

| Transketolase | Rat Liver | OxThDP | I50 | 0.02-0.2 |

| Transketolase | Yeast | ThDP | Km | 1.1 |

| Transketolase | Yeast | OxThDP | Ki | 0.03 |

This table presents a summary of kinetic data from various studies, illustrating the competitive inhibitory nature of OxThDP against ThDP-dependent enzymes. Data compiled from multiple sources. portlandpress.comtandfonline.com

Enzyme Subunit Interactions and Binding Affinities

Transketolase is a homodimer, with each of its two subunits contributing to the formation of the active sites. mdpi.com The binding of the cofactor ThDP is a critical step for enzyme activity and involves interactions with specific amino acid residues within the active site. wikipedia.org The high binding affinity of ThDP is due to stabilizing interactions with these residues. wikipedia.org

OxThDP, due to its structural similarity to ThDP, binds to the same active site. wikipedia.org However, the altered pyrimidine ring affects the electronic interactions within the active site, preventing the catalytic steps from occurring. wikipedia.org While specific binding affinity values for oxythiamine hexyl disulfide are not available, studies on oxythiamine show that its phosphorylated form, OxThDP, can exhibit a higher binding affinity for some ThDP-dependent enzymes compared to the natural cofactor. portlandpress.com This strong binding effectively sequesters the enzyme in an inactive state.

Structural Basis of Enzyme Inhibition through Molecular Docking Studies

Molecular docking studies have provided insights into the structural basis of TKT and TKTL1 inhibition by oxythiamine. nih.govresearchgate.net These computational models have been used to predict the binding mode of oxythiamine and its pyrophosphate form within the active site of these enzymes.

For TKTL1, docking studies have identified key amino acid residues that are crucial for the binding of oxythiamine. nih.govresearchgate.net These studies suggest that hydrogen bond interactions play a significant role in stabilizing the inhibitor within the active site. For example, interactions with residues such as Ser49 and Lys218 have been identified as potentially important for the inhibitory activity of oxythiamine against TKTL1. nih.govresearchgate.net

Molecular dynamics simulations further support the role of specific active site residues, including Ser49, Lys84, Glu128, His160, and Lys218, in suppressing the activity of TKTL1. nih.govresearchgate.net These in silico studies indicate that Glu128 may be a particularly important residue for the inhibitory action. nih.govresearchgate.net By elucidating these interactions, molecular docking provides a structural rationale for the observed enzyme inhibition and serves as a tool for the design of more potent and specific inhibitors. nih.govresearchgate.net

Pyruvate Dehydrogenase Complex (PDHC) Modulation

The Pyruvate Dehydrogenase Complex (PDC) is a critical enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. nih.govnih.govresearchgate.net This process is vital for cellular energy production. bevital.nowikipedia.org The activity of PDC is tightly regulated, and its inhibition can lead to a significant metabolic shift away from glucose oxidation. nih.gov

Oxythiamine, once converted to oxythiamine pyrophosphate (OTP), acts as a competitive inhibitor of the PDHC. wikipedia.orgnih.gov It binds to the same sites as thiamine pyrophosphate (TPP), the natural cofactor for the complex, but is unable to facilitate the necessary catalytic reactions. wikipedia.org This binding competition effectively blocks the normal function of the PDHC. nih.gov

Molecular docking studies have indicated that OTP has a strong binding affinity for pyruvate dehydrogenase. For instance, the average docking affinity for oxythiamine pyrophosphate has been calculated to be -9.1 kcal/mol, with a minimum docking affinity of -9.5 kcal/mol. nih.gov This strong interaction underscores its potential as a potent inhibitor of the complex.

Thiamine Pyrophosphokinase (TPK) Interactions

Thiamine pyrophosphokinase (TPK) is the enzyme responsible for the conversion of thiamine into its biologically active form, thiamine pyrophosphate (TPP). nih.govuniprot.org This phosphorylation step is essential for thiamine to function as a cofactor for various enzymes, including the PDHC and transketolase. nih.govresearchgate.net

Oxythiamine serves as a substrate for TPK, which converts it into oxythiamine pyrophosphate (OTP). caymanchem.comnih.gov This conversion is a critical step in the mechanism of action of oxythiamine, as OTP is the actual inhibitory molecule. wikipedia.org The interaction between oxythiamine and TPK is competitive with thiamine. nih.gov

Interestingly, studies on different thiamine analogs have shown varying affinities for TPK. For example, docking analyses have revealed that while oxythiamine is a substrate for TPK, other analogs like 2'-methylthiamine may exhibit an even better affinity for the enzyme, with a calculated docking affinity of -8.2 kcal/mol compared to -7.0 kcal/mol for oxythiamine. nih.gov A transgenic Plasmodium falciparum line that overexpressed TPK was found to be hypersensitized to the thiamine analog N3-pyridyl thiamine (N3PT), further highlighting the importance of TPK in the activation of these antimetabolites. nih.gov

Disruption of Metabolic Pathways

By inhibiting key thiamine-dependent enzymes, oxythiamine and its derivatives can significantly disrupt major metabolic pathways, including the pentose phosphate pathway and central carbon metabolism.

Impact on the Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway parallel to glycolysis. nih.govplos.org It has two main branches: the oxidative branch, which produces NADPH, and the non-oxidative branch, which generates precursors for nucleotide biosynthesis, such as ribose-5-phosphate. mdpi.com The PPP is crucial for maintaining cellular redox balance and providing building blocks for nucleic acids. nih.govmdpi.com

Oxythiamine pyrophosphate is a potent inhibitor of transketolase, a key enzyme in the non-oxidative branch of the PPP. wikipedia.orgnih.govub.edu Transketolase is responsible for the reversible transfer of a two-carbon unit between sugar phosphates, playing a central role in the interconversion of pentose phosphates. ub.edu Inhibition of transketolase disrupts the normal flow of metabolites through the PPP. arvojournals.org

Ribose-5-phosphate, a product of the PPP, is an essential precursor for the synthesis of nucleotides (ATP, GTP) and nucleic acids (RNA and DNA). ub.edunih.gov The non-oxidative branch of the PPP, where transketolase is a key enzyme, plays a significant role in the synthesis of ribose. nih.gov

By inhibiting transketolase, oxythiamine effectively blocks the non-oxidative synthesis of ribose. caymanchem.comnih.gov This disruption can lead to a decrease in the pool of ribose-5-phosphate available for nucleotide and nucleic acid synthesis. nih.gov Studies have shown that in the presence of oxythiamine, the synthesis of RNA ribose through the transketolase reaction is significantly reduced. nih.gov The interconversion of ribulose-5-phosphate to ribose-5-phosphate is a critical step catalyzed by ribose-5-phosphate isomerase. nih.govreactome.org

NADPH is a crucial reducing agent in the cell, essential for protecting against oxidative stress and for various biosynthetic reactions. nih.gov The primary source of cellular NADPH is the oxidative branch of the pentose phosphate pathway. nih.govnih.gov

Cellular and Molecular Effects in Preclinical Research Models

Effects on Cellular Proliferation and Viability in In Vitro Systems

Oxythiamine (B85929) consistently demonstrates an inhibitory effect on the proliferation and viability of cancer cells in a manner dependent on both concentration and duration of exposure. nih.gov

The anti-proliferative effect of oxythiamine has been documented across various cancer cell lines, with the magnitude of the response correlating with the concentration applied. In studies using the human non-small cell lung cancer (NSCLC) cell line A549, oxythiamine treatment resulted in a significant, dose-relevant decrease in cell viability. ontosight.ainih.gov A notable reduction in proliferation was observed starting at a concentration of 10 μM after 12 hours of culture. ontosight.ainih.gov

Similarly, in the human pancreatic carcinoma cell line MIA PaCa-2, oxythiamine demonstrated a clear dose-dependent inhibition of cell viability, with a calculated IC50 (the concentration required to inhibit growth by 50%) of 14.95 μM. researchgate.netmedchemexpress.com Research on HeLa cancer cells also confirmed a dose-dependent inhibition of growth, where a concentration of 47 µM led to a more than five-fold decrease in cell number compared to control cultures. scispace.com The response to oxythiamine can vary significantly between different cancer cell types. For instance, while MIA PaCa-2 pancreatic carcinoma cells showed sensitivity at a low micromolar concentration (IC50 of 0.25 μmol), human colon adenocarcinoma cells required a much higher concentration (IC50 of 5400 μmol) to achieve a similar reduction in viability. ontosight.ai

Table 1: Concentration-Dependent Effects of Oxythiamine on Cancer Cell Viability This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 10 μM | Significant decrease in viability after 12h | ontosight.ainih.gov |

| MIA PaCa-2 | Pancreatic Carcinoma | 14.95 μM | IC50 value (50% inhibition of cell viability) | researchgate.netmedchemexpress.com |

| MIA PaCa-2 | Pancreatic Carcinoma | 5, 50, 500 μM | Dose-dependent alteration of protein expression | researchgate.net |

| HeLa | Cervical Cancer | 47 μM | >5-fold decrease in cell number | scispace.com |

| Lewis Lung Carcinoma (LLC) | Lung Carcinoma | 8.75 μM | IC50 for inhibition of invasion and migration | medchemexpress.com |

The inhibitory action of oxythiamine on cell growth is also a function of exposure time. In time-course experiments with A549 lung cancer cells exposed to 100 μM of oxythiamine, cell viability was significantly reduced by 11.7% at 12 hours, 23.6% at 24 hours, and 28.2% at 48 hours. ontosight.ai This demonstrates a progressive anti-proliferative effect over time. ontosight.ai Furthermore, studies on MIA PaCa-2 pancreatic cancer cells treated with 50 μM oxythiamine showed dynamic changes in total protein expression at 12 and 48 hours, indicating that the cellular response evolves over the treatment period. researchgate.net

Table 2: Time-Dependent Effects of Oxythiamine on A549 Cell Viability (at 100 μM) This table is interactive. You can sort and filter the data.

| Treatment Duration | Reduction in Cell Viability | Citation |

|---|---|---|

| 12 hours | 11.7% | ontosight.ai |

| 24 hours | 23.6% | ontosight.ai |

| 48 hours | 28.2% | ontosight.ai |

Induction of Cell Cycle Arrest and Apoptosis Mechanisms in Cellular Models

Beyond inhibiting proliferation, oxythiamine actively induces programmed cell death (apoptosis) and halts the cell division cycle in cancer cells. researchgate.netnih.gov

A key mechanism of oxythiamine's anti-proliferative action is the induction of cell cycle arrest, primarily in the G1 phase. nih.govwikipedia.org This prevents cells from entering the S phase, where DNA is replicated, thereby halting their division. wikipedia.org In A549 lung cancer cells treated with oxythiamine (0.1–100 μM) for 24 to 48 hours, a significantly higher proportion of cells accumulated in the G1 phase compared to controls. ontosight.ai Specifically, at a concentration of 100 μM for 48 hours, there was a 13.15% increase in the G1 population and a corresponding 8.13% decrease in the G2/M population. ontosight.ai Similar findings were reported in Ehrlich's ascites tumor cells, where treatment with oxythiamine led to a dose-dependent increase in the G0-G1 cell population and a simultaneous decrease in cells progressing to the S and G2-M phases. wikipedia.org This effect is linked to the inhibition of the pentose (B10789219) cycle, which is crucial for synthesizing the building blocks needed for DNA replication. nih.govwikipedia.org

Oxythiamine is a potent inducer of apoptosis in various cellular models. ontosight.ainih.gov In A549 cells, signs of apoptosis were evident after 24 hours of treatment with as little as 0.1 μM oxythiamine, with 15.44% of cells being apoptotic compared to the control group. ontosight.ai The apoptotic cell population further increased to 31.45% after 48 hours. ontosight.ai The mechanism of apoptosis involves the externalization of membrane phosphatidylserine (B164497), a change detected by Annexin V labeling. ontosight.ai

In rat astrocyte cells (DITNC cells), incubation with 100 µM oxythiamine for 72 hours led to the cleavage of caspase-3, a key executioner enzyme in the apoptotic cascade. cymitquimica.com Confocal microscopy revealed the translocation of this cleaved caspase-3 to the nucleus, confirming the activation of apoptotic processes. cymitquimica.com Proteomic analyses in MIA PaCa-2 pancreatic cells further support these findings, as pathway analysis suggested that the inhibition of the enzyme transketolase by oxythiamine results in changes to multiple cellular signaling pathways associated with cell apoptosis. researchgate.netnih.gov

Modulation of Gene and Protein Expression Profiles

The cellular effects of oxythiamine are underpinned by significant changes at the level of gene and protein expression. Quantitative proteomic analysis of MIA PaCa-2 pancreatic cancer cells revealed that oxythiamine alters protein expression in both a dose-dependent and time-dependent manner. researchgate.net

Treatment with increasing concentrations of oxythiamine (5 μM, 50 μM, and 500 μM) altered the expression profile of numerous proteins. researchgate.net For example, the expression of alpha-enolase was increased, while the expression of 14-3-3 protein beta/alpha was suppressed. researchgate.netchemsrc.com Time-course studies also showed dynamic changes in the synthesis of new proteins. researchgate.net A key finding was that oxythiamine significantly suppresses the expression of cellular phosphoproteins, suggesting an impact on kinase-driven signaling pathways that regulate cell survival and proliferation. researchgate.netchemsrc.com

Pathway analysis of the 52 differentially expressed proteins identified in one study indicated that the inhibition of a single metabolic enzyme, transketolase, by oxythiamine leads to widespread changes in multiple signaling pathways linked to apoptosis. researchgate.netnih.gov For example, proteins involved in cell survival and anti-apoptosis, such as members of the 14-3-3 protein family, were down-regulated. researchgate.net In breast cancer cells, altering thiamine (B1217682) transport, a process directly related to oxythiamine's mechanism, was shown to modulate the expression of genes involved in drug and prostaglandin (B15479496) metabolism, including CYP4B1 and 15-PGDH.

Influence on Cellular Signaling Cascades

The changes in protein expression and phosphorylation induced by oxythiamine and its derivatives translate into significant alterations in multiple cellular signaling pathways. nih.gov By inhibiting a single metabolic enzyme, transketolase, these compounds can trigger a cascade of downstream effects that influence cell fate, with pathway analysis often linking these changes to the induction of apoptosis. nih.govnih.gov

Oxythiamine hexyl disulfide, by its chemical nature, contains a disulfide bond. Disulfide bonds are pivotal players in cellular biochemistry, particularly in the context of redox homeostasis and thiol-disulfide exchange reactions. nih.gov These reactions involve the reversible formation and reduction of disulfide bonds, which function as a switch to change the conformation and activity of proteins involved in signal transduction and thiol protection. nih.gov

The cellular thiol-disulfide pool is a critical component of redox homeostasis, balancing oxidative and reductive processes. nih.govembopress.org Thiol-disulfide homeostasis is essential for numerous biochemical processes, including the regulation of protein function, stabilization of protein structure, and control of transcription factors. tubitak.gov.tr While direct studies on this compound are limited, its disulfide structure suggests a potential mechanism involving interaction with this delicate balance. The compound could participate in thiol-disulfide exchange reactions, thereby altering the redox state of cellular proteins and influencing redox-sensitive signaling pathways. nih.govnih.gov This dynamic interplay is a fundamental mechanism by which cells regulate signaling pathways in response to various stimuli. nih.gov

The metabolic disruption caused by transketolase inhibition can be interpreted by the cell as a form of stress, triggering various stress response pathways. Oxidative stress, in particular, has a known relationship with thiamine metabolism. nih.gov Studies have shown that oxidative stress can lead to the upregulation of genes involved in thiamine biosynthesis and transport, suggesting a cellular defense mechanism. nih.gov

Furthermore, alterations in thiol-disulfide homeostasis are intrinsically linked to cellular stress responses. embopress.org The balance between thiols and disulfides is a key indicator of the cellular redox environment, and a shift towards oxidation is a hallmark of oxidative stress. nih.gov Thiol compounds are a major line of defense against oxidative stress. embopress.org By potentially interacting with the thiol-disulfide system, this compound could modulate the activity of stress-activated signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs), which are known to be redox-sensitive. nih.gov

Comparative Cellular Specificity and Selectivity in Research Models

Research into the cellular effects of oxythiamine has often utilized specific cancer cell lines, providing a model for its activity. The extensive proteomic and phosphorylation analyses, for instance, were conducted using the MIA PaCa-2 human pancreatic carcinoma cell line. chemsrc.comnih.govnih.gov This provides detailed information on the compound's effects within this specific cellular context.

Achieving cellular specificity and selectivity is a key goal in the development of therapeutic agents. The mechanisms of thiol-disulfide exchange and redox signaling are ubiquitous, but the specific proteins and pathways affected can differ between cell types. nih.govnih.gov The selective action of a disulfide-containing compound like this compound could depend on the unique redox environment and the specific complement of redox-sensitive proteins within a target cell. Further research is needed to compare its effects across a panel of different cell lines to determine if there is any inherent selectivity for certain types of cancer cells over others. An emerging area of research involves the use of aptamers—oligonucleotides that bind specific targets—that can recognize thiamine analogs, which could be engineered to control gene expression in a cell-specific manner, offering a potential future strategy for targeted delivery and action. justia.com

Structure Activity Relationship Sar Studies of Oxythiamine Hexyl Disulfide and Analogues

Comparative Analysis with Other Thiamine (B1217682) Antimetabolites (e.g., 2'-Methylthiamine, Pyrithiamine)

Oxythiamine (B85929) and its derivatives are part of a broader class of thiamine antimetabolites, each with unique structural features that dictate their biological effects. Comparative studies against compounds like 2'-methylthiamine and pyrithiamine (B133093) reveal key differences in potency, selectivity, and mechanism of action.

Recent research comparing oxythiamine and 2'-methylthiamine, a thiamine antimetabolite with an additional methyl group on the thiazole (B1198619) ring, has provided significant insights into their cytostatic potential, particularly against cancer cells. mdpi.com While both compounds inhibit the growth of HeLa tumor cells, oxythiamine demonstrates a significantly stronger inhibitory effect. mdpi.com For instance, at a concentration of 47 µM, oxythiamine led to a more than five-fold decrease in HeLa cell numbers, whereas 2'-methylthiamine at the same concentration caused only a two-fold reduction. mdpi.com

However, 2'-methylthiamine exhibits greater selectivity for cancer cells over normal cells. mdpi.com The selectivity index (SI), a ratio of toxicity to normal cells versus cancer cells, was found to be higher for 2'-methylthiamine (SI = 180) compared to oxythiamine (SI = 153), indicating a more favorable therapeutic window for 2'-methylthiamine. mdpi.comnih.gov This suggests that despite its lower potency, 2'-methylthiamine's action is more specifically targeted towards cancerous cells. mdpi.com

Table 1: Comparative Cytostatic Effects of Oxythiamine and 2'-Methylthiamine on HeLa Cells

| Compound | GI50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Oxythiamine | 36 | 153 |

| 2'-Methylthiamine | 107 | 180 |

The difference in cellular activity appears to stem from transport and enzyme affinity. Docking analyses show that 2'-methylthiamine has a better binding affinity for thiamine pyrophosphokinase (TPK), the enzyme that phosphorylates thiamine, than both thiamine and oxythiamine. mdpi.comnih.gov This suggests 2'-methylthiamine could be a potent inhibitor of thiamine metabolism. mdpi.com However, its limited effect in cellular assays is attributed to difficulties in being transported into the cell, a problem not as pronounced for oxythiamine. mdpi.com

Table 2: Docking Affinity with Thiamine Pyrophosphokinase (TPK)

| Compound | Binding Affinity (ΔG, kcal/mol) |

|---|---|

| 2'-Methylthiamine | -8.2 |

| Thiamine | -7.5 |

| Oxythiamine | -7.0 |

In contrast, pyrithiamine acts differently from oxythiamine at a metabolic level. Studies in rats have shown that pyrithiamine drastically decreases the oxidative decarboxylation of pyruvate (B1213749) in the liver, a key step in energy metabolism. nih.gov Oxythiamine-treated rats, however, showed pyruvate metabolism similar to that of normal animals, indicating a different primary site of action. nih.gov

Role of the Disulfide Bond in Biological Activity and Stability

The disulfide bond (S-S) is a critical structural feature in many thiamine derivatives, including oxythiamine hexyl disulfide, and is considered extremely important for their biological action. researchgate.net This bond confers unique properties related to stability, transport, and mechanism of action.

Thiamine disulfide derivatives were developed to improve upon the bioavailability of water-soluble thiamine salts. researchgate.net The disulfide structure renders the molecule more lipophilic, facilitating its passage across cell membranes. mdpi.com Once inside the cell, the disulfide bond is reduced, releasing the active thiamine or thiamine analogue. mdpi.com This "lock-in" mechanism, where a lipophilic prodrug enters the brain and is converted to a less permeable active form, is a key strategy in drug design. mdpi.com

The stability of the disulfide bond itself can be modulated. The nature of the groups attached to the disulfide influences the compound's half-life and release kinetics. mdpi.com Research on thiamine disulfide prodrugs has shown that their decomposition consists of both reduction of the disulfide bond and hydrolysis, with the reduction process often predominating within tissues like the brain. mdpi.com This ensures efficient release of the parent drug at the target site. mdpi.com The disulfide bond is not merely a linker but an active participant in the molecule's function, contributing directly to its potential to interfere with thiamine-dependent enzymes. ontosight.ai

Influence of Alkyl Chain Length on Inhibitory Potency and Cellular Permeability of Disulfide Derivatives

In disulfide derivatives of thiamine antagonists like this compound, the length of the alkyl chain attached to the disulfide bond is a key determinant of biological activity. This is due to its influence on properties such as lipophilicity, which affects cellular permeability and interaction with target enzymes.

Studies on various disulfide-containing compounds have consistently shown that altering the alkyl chain length can dramatically change efficacy. For a series of S-acyl thiamine derivatives, analogues with alkyl chains of 6 to 7 carbons were found to be the most potent inhibitors of Gram-positive bacteria. science.gov Similarly, research on cannabimimetic indoles demonstrated that optimal binding to both CB1 and CB2 receptors occurred with a five-carbon N-1 alkyl side chain, and extending the chain to seven carbons resulted in a significant drop in affinity. nih.gov

This phenomenon, often termed the "cut-off effect," has also been observed in other disulfide derivatives. In a study of diaryl disulfides with alkyl chains ranging from C8 to C16, the binding affinity to bovine serum albumin (BSA) increased with chain length up to C12, after which it decreased. researchgate.net The highest antibacterial activity in that series was observed for the C10 derivative. researchgate.net These findings suggest that there is an optimal alkyl chain length for balancing the necessary lipophilicity for membrane transport with the correct steric and electronic fit within the target's binding site. An overly long chain can hinder binding or reduce solubility. The half-lives of thiamine disulfide prodrugs are also primarily influenced by the length of the carbon chains linked to the disulfide group. mdpi.com

Table 3: Effect of Alkyl Chain Length on Biological Activity in Various Compound Series

| Compound Class | Optimal Chain Length for Activity | Observation | Reference |

|---|---|---|---|

| S-acyl thiamine derivatives | 6-7 carbons | Most active against Gram-positive bacteria. | science.gov |

| Diaryl disulfides | 10-12 carbons | C10 showed highest antibacterial activity; C12 showed optimal BSA binding. | researchgate.net |

| Cannabimimetic indoles | 5 carbons | Optimal binding to CB1/CB2 receptors; activity decreased with a 7-carbon chain. | nih.gov |

Analytical Methodologies for Research on Oxythiamine Hexyl Disulfide

Quantification of Oxythiamine (B85929) Hexyl Disulfide and its Metabolites in Biological Matrices

The accurate measurement of oxythiamine hexyl disulfide and its metabolites within complex biological samples, such as blood, plasma, and tissues, is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. resolvemass.ca

Chromatographic Techniques (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the separation, identification, and quantification of this compound and its metabolites. resolvemass.caresearchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC separates compounds based on their physicochemical properties as they pass through a column packed with a stationary phase. researchgate.netbg.ac.rs This technique is often paired with ultraviolet (UV) or fluorescence detectors. nih.govbiopharmaspec.com For thiamine (B1217682) and its derivatives, fluorescence detection often requires the conversion of the analyte to a fluorescent product like thiochrome, which can be done before or after the chromatographic separation. nih.gov HPLC methods are valued for their ability to analyze a wide range of compounds and can be adapted to various biological matrices. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. resolvemass.caresearchgate.net LC-MS/MS is particularly advantageous for identifying and quantifying low-concentration analytes in complex mixtures. researchgate.net It can simultaneously measure multiple substances, making it efficient for studying the metabolic fate of this compound. researchgate.net The development of LC-MS-based methods has been crucial for overcoming challenges in analyzing polar compounds like thiamine and its esters. nih.gov

Recent advancements in these techniques, including the use of Ultra-Performance Liquid Chromatography (UPLC), have further improved resolution and speed. biopharmaspec.com

Spectrophotometric and Electrochemical Approaches for Thiol/Disulfide Analysis

The disulfide bond in this compound is a key functional group, and its interaction with biological thiols is of significant interest. Spectrophotometric and electrochemical methods are employed to study these thiol-disulfide exchange reactions. mdpi.comnih.gov

Spectrophotometric Analysis : A classic method for quantifying thiols involves the use of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. nih.gov DTNB reacts with free thiol groups in a disulfide exchange reaction, producing a colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. mdpi.com This method can be adapted to determine total thiols and disulfides in a sample. nih.gov However, interferences from other substances in biological samples can be a limitation, making chromatographic separation prior to quantification a more robust approach. nih.gov

Electrochemical Detection : High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) offers a sensitive method for the simultaneous measurement of thiols and disulfides. nih.gov This technique can separate and detect compounds like glutathione (B108866) (GSH), glutathione disulfide (GSSG), and S-nitrosoglutathione (GSNO) based on their electrochemical properties. nih.gov The disulfide bond in compounds like this compound can be reduced, and the resulting thiols can be detected electrochemically. This approach is valuable for studying the redox status of biological systems. nih.gov

The reactivity of the thiol group is dominated by its deprotonated form, the thiolate anion, which is a strong nucleophile that attacks the disulfide bond. nih.gov The study of these reactions is crucial for understanding how this compound interacts with cellular components. mdpi.comnih.gov

Enzyme Activity Assays in Research Settings

Enzyme activity assays are fundamental tools for investigating the mechanism of action of compounds like this compound. bellbrooklabs.comsigmaaldrich.com These assays measure the rate at which an enzyme converts its substrate into a product, providing insights into the enzyme's function and how it is affected by inhibitors. researchgate.net

Oxythiamine, a component of this compound, is a known inhibitor of thiamine-dependent enzymes, particularly transketolase. chemsrc.comnih.gov Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for the synthesis of nucleotides and the production of NADPH. nih.gov

Methods for Measuring Enzyme Activity:

Spectrophotometric Assays : Many enzyme assays are based on measuring the change in absorbance of a substrate or product over time. For example, the activity of transketolase can be assayed by coupling the reaction to other enzymes that produce a detectable change in absorbance. avocadosource.com

Fluorometric Assays : These assays use substrates that become fluorescent upon enzymatic conversion, offering high sensitivity. mdpi.com

Radiometric Assays : These involve the use of radioactively labeled substrates, and the activity is determined by measuring the radioactivity of the product.

In the context of this compound research, enzyme assays are used to determine its inhibitory potency (e.g., by calculating the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%). bellbrooklabs.com These studies help to elucidate the compound's mechanism of action and its potential as a therapeutic agent. bellbrooklabs.com

| Enzyme | Assay Principle | Relevance to this compound |

|---|---|---|

| Transketolase | Measurement of the consumption of a substrate (e.g., xylulose-5-phosphate) or the formation of a product (e.g., sedoheptulose-7-phosphate). avocadosource.com Often coupled to other enzymatic reactions for spectrophotometric detection. avocadosource.com | Oxythiamine, released from this compound, is a known inhibitor of transketolase. chemsrc.comtaylorandfrancis.com Assays are used to quantify the inhibitory effect. |

Cellular and Molecular Techniques for Efficacy Assessment

To understand the biological effects of this compound at the cellular level, a variety of assays are employed to assess cell health, proliferation, and the induction of programmed cell death (apoptosis). mdpi.comnih.govnih.gov

Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)

These assays are used to determine the cytotoxic and cytostatic effects of a compound on cancer cells.

MTT Assay : This colorimetric assay measures the metabolic activity of cells. mdpi.com Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. mdpi.com A decrease in formazan production is indicative of reduced cell viability or proliferation. mdpi.com Studies have shown that oxythiamine can significantly reduce the viability of cancer cells in a dose- and time-dependent manner as measured by the MTT assay. nih.gov

CCK-8 Assay : The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method that uses a highly water-soluble tetrazolium salt, WST-8. dojindo.com Dehydrogenase activity in living cells reduces WST-8 to a yellow-colored formazan dye that is soluble in the culture medium. dojindo.com The amount of formazan produced is directly proportional to the number of viable cells. dojindo.com The CCK-8 assay is considered to be more sensitive and less toxic than the MTT assay. dojindo.comabcam.com It is important to note that some substances, like graphene, can interfere with both MTT and CCK-8 assays, highlighting the need for careful interpretation of results. rsc.org

| Assay | Principle | Information Obtained |

|---|---|---|

| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product. mdpi.com | Measures metabolic activity as an indicator of cell viability and proliferation. mdpi.com |

| CCK-8 | Reduction of water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to form a soluble formazan dye. dojindo.com | Quantifies the number of viable cells, providing a measure of cell proliferation and cytotoxicity. dojindo.com |

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, TUNEL)

These techniques are used to investigate whether a compound induces programmed cell death (apoptosis) and to determine its effects on the cell division cycle. nih.govnih.gov

Flow Cytometry for Apoptosis and Cell Cycle Analysis : Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a population. bio-rad-antibodies.com

Apoptosis Detection : Cells undergoing apoptosis exhibit distinct changes, such as the externalization of phosphatidylserine (B164497) on the cell membrane, which can be detected using fluorescently labeled Annexin V. nih.govbiorxiv.org Propidium iodide (PI) is often used in conjunction with Annexin V to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. biorxiv.orgresearchgate.net Research has shown that oxythiamine can induce apoptosis in cancer cells in a time-dependent manner. nih.gov

Cell Cycle Analysis : By staining cells with a DNA-binding dye like PI, flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). diva-portal.orgnih.govtghn.org This is because the amount of DNA in a cell doubles as it progresses from the G1 to the G2/M phase. diva-portal.org Studies have demonstrated that oxythiamine can cause an arrest of cancer cells in the G1 phase of the cell cycle. nih.govnih.gov

TUNEL Assay : The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. nih.govmdpi.com The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. yeasenbio.com These labeled cells can then be visualized by fluorescence microscopy or quantified by flow cytometry. yeasenbio.com

| Technique | Principle | Key Findings with Oxythiamine |

|---|---|---|

| Flow Cytometry (Annexin V/PI) | Detects externalization of phosphatidylserine (Annexin V) and membrane integrity (PI) to identify apoptotic cells. nih.govbiorxiv.org | Oxythiamine treatment leads to a significant increase in apoptotic cells over time. nih.gov |

| Flow Cytometry (PI Staining) | Quantifies DNA content to determine the proportion of cells in each phase of the cell cycle (G1, S, G2/M). nih.govdiva-portal.org | Oxythiamine induces a G1 phase arrest in cancer cells. nih.govnih.gov |

| TUNEL Assay | Labels the ends of fragmented DNA, a characteristic of late-stage apoptosis. nih.govyeasenbio.com | Used to confirm the induction of apoptosis by compounds that cause DNA damage. |

Proteomic and Transcriptomic Profiling Methods (e.g., SILAC, RNA-seq)

Proteomic and transcriptomic analyses are powerful tools for elucidating the global cellular responses to a specific compound. While direct studies on this compound are not readily found, the application of these techniques to related compounds like Oxythiamine in cancer cell lines demonstrates their potential. science.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a quantitative proteomic technique used to determine relative changes in protein abundance between different cell populations. creative-proteomics.comgeminibioscience.com In the context of this compound research, SILAC could be employed to identify proteins whose expression levels are altered upon treatment with the compound. This is achieved by growing one cell population in a medium containing a "light" isotope of an amino acid (e.g., ¹²C-arginine) and another population in a medium with a "heavy" isotope (e.g., ¹³C-arginine). thermofisher.com After treatment, the protein lysates are combined, and mass spectrometry is used to quantify the relative abundance of proteins based on the intensity of the light and heavy isotopic peaks. geminibioscience.com This approach could reveal downstream targets of this compound and provide insights into its mode of action, such as identifying upregulated or downregulated proteins in key metabolic or signaling pathways. creative-proteomics.com For instance, studies on the transketolase inhibitor Oxythiamine have utilized proteomic techniques to investigate its effects on signaling pathways in pancreatic cancer cells. science.gov

RNA sequencing (RNA-seq) is a transcriptomic method that provides a comprehensive snapshot of the messenger RNA (mRNA) expression profile, or transcriptome, of a cell at a given moment. nih.gov By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers could identify genes that are differentially expressed. This information can reveal which cellular pathways are transcriptionally activated or repressed by the compound. For example, RNA-seq could uncover if this compound treatment leads to changes in the expression of genes involved in thiamine metabolism, oxidative stress responses, or cell cycle regulation, similar to how transcriptomic profiling has been used to study the effects of various stimuli on different cell types. nih.gov

| Analytical Method | Description | Potential Application for this compound |

| SILAC | A quantitative mass spectrometry-based proteomic technique that uses non-radioactive isotopic labeling to detect differences in protein abundance among samples. creative-proteomics.comgeminibioscience.com | To identify and quantify changes in the proteome of cells treated with the compound, revealing affected pathways and potential protein targets. creative-proteomics.com |

| RNA-seq | A high-throughput sequencing technique to reveal the presence and quantity of RNA in a biological sample at a given moment. nih.gov | To determine the global transcriptional changes induced by the compound, identifying up- or down-regulated genes and affected signaling networks. |

In Silico Approaches for Ligand-Protein Interactions

In silico methods, which involve computational simulations, are invaluable for predicting and analyzing the interactions between a small molecule (ligand) like this compound and its potential protein targets. researchgate.netnih.gov These approaches can guide experimental studies and provide a molecular basis for the compound's biological activity.

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method involves generating numerous possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. mdpi.comresearchgate.net For a compound like this compound, docking studies could be performed against known thiamine-dependent enzymes, such as transketolase, pyruvate (B1213749) dehydrogenase, and thiamine pyrophosphokinase, to predict its binding mode and affinity. nih.govmdpi.com For example, docking analyses of Oxythiamine have been used to compare its binding affinity to these enzymes with that of thiamine and other derivatives, helping to explain its inhibitory effects. mdpi.comnih.gov Such studies can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions by simulating the movements of atoms in the complex over time. nih.gov This provides insights into the stability of the binding and any conformational changes that may occur in the protein or ligand upon binding. In the context of Oxythiamine, MD simulations have been used to analyze the stability of its complex with target enzymes. nih.gov

These computational tools allow for a detailed comparison of the binding characteristics of this compound with its parent compound, Oxythiamine, and other thiamine analogs. nih.govmdpi.com The results can help to hypothesize why the addition of a hexyl disulfide group might alter the binding affinity or selectivity for certain enzymes.

| In Silico Method | Description | Potential Application for this compound |

| Molecular Docking | A computational technique that predicts the binding orientation and affinity of a ligand to a protein target. nih.govmdpi.com | To predict the binding modes and affinities of this compound to thiamine-dependent enzymes and transporters. nih.govmdpi.com |

| Molecular Dynamics | A computer simulation method for analyzing the physical movements of atoms and molecules. nih.gov | To assess the stability of the predicted binding poses and understand the dynamic behavior of the ligand-protein complex over time. |

Future Directions and Emerging Research Avenues for Oxythiamine Hexyl Disulfide

Elucidation of Unexplored Cellular and Molecular Targets

The primary molecular target of oxythiamine (B85929) is well-documented. Once inside the cell, it is phosphorylated by thiamine (B1217682) pyrophosphokinase to form oxythiamine pyrophosphate (OxTPP). nih.govcaymanchem.com OxTPP then acts as a potent competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, most notably transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govmedchemexpress.commedchemexpress.com

Future research on oxythiamine hexyl disulfide will need to determine if it retains this primary targeting mechanism. However, the introduction of the hexyl disulfide moiety opens the possibility of novel or secondary targets. Disulfide bonds can interact with cellular thiol redox systems. Therefore, potential unexplored targets could include proteins involved in maintaining cellular redox homeostasis.

Potential Areas of Investigation:

Thiol-Dependent Enzymes: Investigation into whether this compound can interact with enzymes like thioredoxin reductase or glutaredoxin, which are central to cellular disulfide reduction pathways. unipd.it

Protein Disulfide Isomerases (PDI): Exploring if the compound can serve as a substrate or inhibitor for PDI family members in the endoplasmic reticulum, potentially inducing ER stress.

Cellular Transporters: The increased lipophilicity conferred by the hexyl group may alter its transport mechanism across the cell membrane compared to standard oxythiamine, warranting investigation into specific transporters. medscape.comresearchgate.net

| Known Target of Parent Compound | Potential Unexplored Targets for Hexyl Disulfide Derivative |

| Transketolase (via OxTPP) caymanchem.commedchemexpress.com | Thioredoxin System Proteins unipd.it |

| Thiamine Pyrophosphokinase nih.gov | Glutathione (B108866) System Proteins unipd.it |

| Pyruvate (B1213749) Dehydrogenase Complex cam.ac.uk | Protein Disulfide Isomerases |

Investigation of Cross-Pathway Interactions in Metabolic Networks

Oxythiamine's primary metabolic impact stems from the inhibition of transketolase, which disrupts the pentose phosphate pathway. This leads to a reduction in the synthesis of ribose-5-phosphate (B1218738) (a precursor for nucleotides like DNA and RNA) and NADPH (a critical molecule for reductive biosynthesis and antioxidant defense). caymanchem.commedchemexpress.com

The disulfide component of this compound suggests the potential for significant interactions with other metabolic networks, particularly those linked to redox balance. Thiamine disulfide derivatives have been shown to engage with the glutathione and thioredoxin systems. unipd.it The reduction of the compound's disulfide bond could consume cellular reducing equivalents (like NADPH or reduced glutathione), linking the compound's metabolism directly to the cell's antioxidant capacity. This could create a synergistic effect, where the oxythiamine core inhibits NADPH production via the PPP, while the disulfide moiety simultaneously consumes existing NADPH, potentially leading to a pronounced state of oxidative stress.

Key Research Questions:

Does this compound deplete cellular glutathione levels?

How does its metabolism impact the cellular NADP+/NADPH ratio beyond the effects of transketolase inhibition?

Can the compound modulate signaling pathways sensitive to oxidative stress, such as the Nrf2 pathway, which has been observed with other thiamine disulfides? unipd.it

Development of Advanced Experimental Models to Mimic Complex Biological Environments

To date, oxythiamine has been studied in various cancer cell lines and animal models to induce a state of functional thiamine deficiency. caymanchem.commedchemexpress.com Future studies on this compound would benefit from the use of more sophisticated models that better replicate human physiology and disease.

The lipophilic nature of the hexyl disulfide chain suggests it may have different pharmacokinetic properties than oxythiamine, including the potential to cross the blood-brain barrier, a known feature of other lipophilic thiamine disulfide derivatives like sulbutiamine (B1681778). medscape.comresearchgate.net This opens the door to its use in neurological models.

Examples of Advanced Models:

3D Tumor Spheroids: To evaluate the penetration and efficacy of the compound in a model that mimics the microenvironment of a solid tumor.

Organ-on-a-Chip Systems: To study its metabolic effects and toxicity in specific organs, such as the liver or kidney, in a controlled microfluidic environment.

In Vivo Neurological Models: To investigate its ability to cross the blood-brain barrier and modulate thiamine-dependent processes in the central nervous system, which is highly vulnerable to thiamine deficiency. researchgate.net

Exploration of Novel Synthetic Strategies for Enhanced Analogues

The synthesis of oxythiamine and other thiamine analogues is an active area of research aimed at improving their biological activity and target selectivity. nih.gov The creation of this compound represents one such modification. Future synthetic chemistry efforts could focus on generating a library of analogues to optimize the compound's properties.

Potential Synthetic Modifications:

Altering Alkyl Chain Length: Synthesizing analogues with varying lengths of the alkyl disulfide chain (e.g., butyl, octyl) to fine-tune lipophilicity and, consequently, its absorption, distribution, and cellular uptake.

Introducing Functional Groups: Modifying the alkyl chain with additional functional groups to enhance target binding or introduce new functionalities, such as fluorescent tags for imaging studies.

Asymmetrical Disulfides: Developing methods to create asymmetrical disulfides, pairing the oxythiamine-thiol with other biologically relevant thiols to create combination probes or therapeutics.

Application as a Biochemical Probe for Thiamine Metabolism Studies

Oxythiamine is widely used as a chemical tool to probe the roles of TPP-dependent enzymes and to induce a state of thiamine deficiency for research purposes. rsc.orgresearchgate.net this compound could be developed into a more specialized biochemical probe.

The key advantage of this derivative would be its lipophilicity. Standard oxythiamine has limited ability to passively diffuse across biological membranes. The hexyl disulfide tail could enable the compound to more readily penetrate cell membranes and potentially access subcellular compartments that are less accessible to its parent compound. This would make it a valuable tool for studying thiamine metabolism in specific organelles or for use in intact animal models where bioavailability is a concern. For instance, its potential to enter the central nervous system could allow for the study of brain-specific thiamine-dependent pathways in ways that are not possible with standard oxythiamine. medscape.comresearchgate.net

| Compound | Key Property | Potential Application as a Probe |

| Oxythiamine | Water-soluble TPP antagonist | Probing TPP-dependent enzymes in cell lysates and permeable cells rsc.orgresearchgate.net |

| This compound | Lipophilic TPP antagonist | Probing thiamine metabolism in intact cells with higher membrane permeability; potential for in vivo studies of the CNS medscape.comresearchgate.net |

Q & A

Q. Q1. What experimental approaches are recommended for synthesizing oxythiamine hexyl disulfide, and how can its purity be validated?

Answer: Synthesis typically involves reacting oxythiamine derivatives with hexyl disulfide precursors under controlled redox conditions. For example, thiamine disulfide analogs react with thioglycolic acid to form intermediates, which can be isolated via precipitation and characterized using elemental analysis . Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-HRMS) to confirm molecular weight and disulfide bond integrity. Quantitative nuclear magnetic resonance (qNMR) is also critical for assessing chemical purity (>95%) and detecting side products .

Q. Q2. How should researchers design assays to study the stability of this compound under physiological conditions?

Answer: Stability assays should simulate physiological pH (7.4), temperature (37°C), and ionic strength (e.g., 1.5 M) to mimic in vivo environments. Kinetic studies using deuterium exchange (H-D exchange) at the C-2 position of the thiamine moiety can track degradation rates. For instance, oxythiamine analogs exhibit a half-life of ~12 hours under these conditions, with data quantified via UV-Vis spectroscopy or isotopic labeling . Include control experiments with antioxidants (e.g., ascorbic acid) to assess redox sensitivity.

Advanced Research Questions

Q. Q3. What contradictory findings exist regarding this compound’s blood-brain barrier (BBB) penetration, and how can these discrepancies be resolved?

Answer: Early autoradiographic studies reported limited BBB penetration of oxythiamine derivatives compared to pyrithiamine . However, recent isotope tracing in rodent models detected trace amounts in brain tissues, suggesting context-dependent permeability. To resolve contradictions:

Q. Q4. How does this compound inhibit transketolase-like 1 (TKTL1) in cancer cells, and what methodological considerations are critical for in vitro studies?

Answer: this compound competitively binds TKTL1’s active site, disrupting its interaction with cofactor thiamine pyrophosphate. Key experimental steps:

- Enzyme kinetics: Measure inhibition constants (Ki) using Michaelis-Menten assays with varying substrate (e.g., xylulose-5-phosphate) and inhibitor concentrations.

- Structural analysis: Molecular docking simulations (e.g., AutoDock Vina) can predict binding interactions with residues like His160 and Ser49 .

- Cell-based validation: Combine with dehydroepiandrosterone (DHEA) to assess synergistic effects on G1-phase arrest in tumor lines, using flow cytometry for cell cycle analysis .

Methodological Challenges in Data Interpretation

Q. Q5. How should researchers address variability in kinetic data for this compound’s enzymatic interactions?

Answer: Variability often arises from differences in ionic strength (e.g., 1.0 M vs. 1.5 M) and assay temperature. Standardize protocols using:

- Buffered systems: Maintain consistent ionic strength (e.g., 1.5 M KCl) to stabilize protein-ligand interactions.

- Temperature control: Use water-jacketed spectrophotometers to ensure 42°C ± 0.1°C, as small deviations alter reaction rates by ~15% .

- Statistical rigor: Apply ANOVA or mixed-effects models to account for batch-to-batch variability in enzyme preparations.

Q. Q6. What advanced techniques are recommended for resolving disulfide bond connectivity in this compound analogs?

Answer: Non-reducing peptide mapping via LC-HRMS is essential for disulfide bond analysis. Key steps:

- Digestion: Use trypsin under non-reducing conditions to preserve disulfide linkages.

- Fragmentation: Apply higher-energy collisional dissociation (HCD) to generate diagnostic y-/b-ions retaining disulfide bonds.

- Software tools: Leverage tools like Byonic or Protein Metrics for automated disulfide assignment, validated against synthetic standards .

Experimental Design for In Vivo Studies

Q. Q7. How can researchers optimize dosing regimens for this compound in animal models to balance efficacy and toxicity?

Answer:

- Pharmacokinetics (PK): Conduct pilot studies with single doses (10–100 mg/kg) to determine bioavailability and clearance rates via serial blood sampling.

- Toxicity endpoints: Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) at 24-hour intervals.

- Dose-response modeling: Use nonlinear regression to identify the therapeutic index (e.g., EC50 for tumor suppression vs. LD50) .

Q. Q8. What controls are essential when studying this compound’s metabolic effects in cell cultures?

Answer:

- Negative controls: Use thiamine-depleted media to isolate hexyl disulfide-specific effects.

- Redox controls: Include N-acetylcysteine (NAC) to distinguish thiamine analog effects from oxidative stress.

- Isotype controls: For flow cytometry, use fluorophore-conjugated IgG to gate out nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.